1-Ethyl-3-methylimidazoliumchlorid

Übersicht

Beschreibung

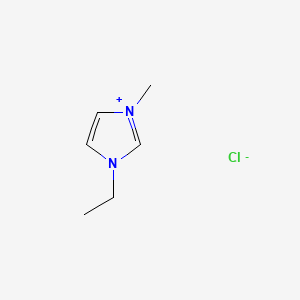

1-Ethyl-3-methylimidazolium chloride (EMIM-Cl) is an ionic liquid (IL) composed of an ethyl-methyl imidazolium cation and a chloride anion. It is one of the most widely studied ILs due to its wide range of applications in various fields, such as catalysis, electrochemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Organische Elektronik

1-Ethyl-3-methylimidazoliumchlorid: wurde auf seine Auswirkungen auf die Material- und elektrischen Eigenschaften von Asphalten-Dünnschichten untersucht, die Bestandteile von Rohöl sind. Als Dotiermittel kann this compound die Oberflächenrauheit und die elektrische Leitfähigkeit dieser Filme verbessern, wodurch sie für Anwendungen in der organischen Elektronik wie organischen Feldeffekttransistoren (OFETs) geeignet sind .

Fusion von Lipidvesikeln

Im Bereich der Biochemie wurde beobachtet, dass This compound die Fusion von Lipidvesikeln beeinflusst. Dies ist besonders relevant bei der Gentransfektion und der Probenpräparation für Elektronenmikroskopie (EM)-Studien. Bei hohen Konzentrationen kann this compound die Vesikel fusionieren, was ein entscheidender Prozess für Membranfusionsereignisse in Zellen ist .

Elektrolyte in der Energiespeicherung

This compound: weist Eigenschaften wie hohe thermische Stabilität und Ionenleitfähigkeit auf, was es zu einem hervorragenden Kandidaten für den Einsatz als Elektrolyt in Lithium-/Natrium-Ionenbatterien und Farbstoffsolarzellen macht. Seine einzigartige ionische Natur trägt zur Effizienz und Stabilität dieser Energiespeichersysteme bei .

Synthese und Katalyse

Diese ionische Flüssigkeit dient als Lösungsmittel und Katalysator für die Depolymerisation von Eichenholzlignin, ein Prozess, der für die Produktion von Biokraftstoffen und anderen Biochemikalien relevant ist. Es dient auch als Ausgangsmaterial für die Herstellung von Schmelzsalzen, die in elektrochemischen Studien verwendet werden .

Organische Synthese

In der organischen Chemie wird This compound als Lösungsmittel in der Diels-Alder-Reaktion verwendet, einer Schlüsselreaktion für die Synthese komplexer organischer Verbindungen. Seine Fähigkeit, Reaktanten zu lösen und Reaktionsumgebungen zu kontrollieren, macht es für diese und andere Syntheseanwendungen wertvoll .

Elektrolytische Abscheidungsstudien

This compound: ist an der Herstellung verschiedener Schmelzsalze beteiligt, die in elektrolytischen Abscheidungsstudien nützlich sind. Diese Studien sind unerlässlich für die Entwicklung neuer Materialien für die Elektronik und Beschichtungen mit verbesserten Eigenschaften .

Wirkmechanismus

Target of Action

1-Ethyl-3-methylimidazolium chloride, also known as [EMIM]Cl, is an organic salt and a room-temperature ionic liquid (RTIL) . It is primarily used as a solvent in various organic reactions . It can also act as a precursor for imidazolium-based ionic liquids, used in catalytic reactions and polymer synthesis . Furthermore, it can serve as a chelating and adsorbing agent for metal ions, as well as an inhibitor in enzymatic catalysis .

Mode of Action

The mode of action of 1-Ethyl-3-methylimidazolium chloride is primarily through its role as a solvent. Its unique properties, such as low vapor pressures, high thermal stabilities, and ionic conductivities, make it an effective medium for various organic reactions . For instance, it is used as a solvent in the Diels−Alder Reaction .

Biochemical Pathways

It can also affect the rate of reactions and the formation of products .

Result of Action

The primary result of the action of 1-Ethyl-3-methylimidazolium chloride is to facilitate organic reactions. By providing a suitable medium for these reactions, it can help increase the efficiency and yield of the reactions . In addition, it can also influence the structure and properties of the resulting products .

Action Environment

The action of 1-Ethyl-3-methylimidazolium chloride can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . It is also hygroscopic and sensitive to strong oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire and high temperatures .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Ethyl-3-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to dissolve a wide range of biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the preparation of aluminum chloride-1-ethyl-3-methylimidazolium chloride and zinc chloride-1-ethyl-3-methylimidazolium chloride, which are useful in electrodeposition studies . The nature of these interactions often involves the stabilization of enzyme structures and the enhancement of catalytic activities.

Cellular Effects

1-Ethyl-3-methylimidazolium chloride has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to 1-ethyl-3-methylimidazolium chloride can lead to changes in cell mass production and lipid accumulation . Additionally, it has been observed to decrease the thermal stability of lysozyme and significantly accelerate amyloid fibrillization in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of 1-Ethyl-3-methylimidazolium chloride involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it enhances the dissociation of the Li+ cation from the loosely bound Li±–BOB− and facilitates the transport of ions via the ion hopping mechanism . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-methylimidazolium chloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that electrochemical double-layer capacitors (EDLCs) using 1-Ethyl-3-methylimidazolium chloride-based gel polymer electrolyte exhibit a single-electrode specific capacitance of 4.92 F g−1 with 65% retention over 1000 cycles . This indicates its potential durability and stability in laboratory applications.

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-methylimidazolium chloride vary with different dosages in animal models. At lower concentrations, it may enhance certain cellular functions, while at higher doses, it can exhibit toxic or adverse effects. For instance, it has been found to decrease the thermal stability of lysozyme and accelerate amyloid fibrillization in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects.

Metabolic Pathways

1-Ethyl-3-methylimidazolium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to stimulate the production of acetyl-CoA and non-proteinogenic amino acids, which are key precursors to numerous secondary metabolites . These interactions play a crucial role in the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of 1-Ethyl-3-methylimidazolium chloride within cells and tissues involve various transporters and binding proteins. It is known to affect its localization and accumulation within specific cellular compartments. Equilibrium molecular dynamics simulations have shown that 1-Ethyl-3-methylimidazolium chloride exhibits self-diffusion coefficients, shear viscosity, and electrical conductivity at different temperatures . These properties influence its transport and distribution within biological systems.

Subcellular Localization

1-Ethyl-3-methylimidazolium chloride’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to dissolve cellulose and other biomolecules suggests its potential localization within cellular structures involved in these processes . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041180 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-09-0 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,5R,8R,10R,17R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1222223.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1222231.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]butanamide](/img/structure/B1222232.png)

![(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone](/img/structure/B1222242.png)